![molecular formula C13H12N2S B3081816 2-Propylthiazolo[4,5-c]quinoline CAS No. 111199-35-0](/img/structure/B3081816.png)
2-Propylthiazolo[4,5-c]quinoline
概要
説明
2-Propylthiazolo[4,5-c]quinoline is an organic compound that belongs to the class of heterocyclic compounds known as thiazoloquinolines. These compounds are characterized by a fused ring system consisting of a thiazole ring and a quinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
作用機序
Target of Action
The primary targets of 2-Propylthiazolo[4,5-c]quinoline are Toll-like receptors 7 and 8 (TLR7 and TLR8) . These receptors are part of the innate immune system and play a crucial role in the defense against pathogens by recognizing specific molecular patterns associated with microbial pathogens .
Mode of Action
This compound interacts with its targets, TLR7 and TLR8, leading to their activation . This activation triggers a cascade of events, including the activation of the central transcription factor nuclear factor-jB, which leads to the induction of proinflammatory cytokines and other mediators . This results in a strong Th1-weighted antitumoral cellular immune response .
Result of Action
The activation of TLR7 and TLR8 by this compound leads to a strong Th1-weighted antitumoral cellular immune response . This immune response can lead to the destruction of tumor cells, demonstrating the compound’s potential as an antitumor agent .
Action Environment
The action of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity and stability of similar compounds
生化学分析
Biochemical Properties
2-Propylthiazolo[4,5-c]quinoline has been found to interact with Toll-like Receptors (TLRs), specifically TLR7 and TLR8 . These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses . The interaction of this compound with these receptors can influence biochemical reactions within the cell, potentially modulating immune responses .
Cellular Effects
The interaction of this compound with TLR7 and TLR8 can have significant effects on cellular processes . For instance, it can influence cell signaling pathways, potentially leading to the production of pro-inflammatory cytokines . It may also impact gene expression and cellular metabolism, although the specific effects can vary depending on the cell type and the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as TLR7 and TLR8 . This binding can lead to the activation or inhibition of enzymes, potentially influencing gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies . Detailed data on the temporal effects of this compound is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses . Comprehensive data on the dosage effects of this compound in animal models is currently lacking .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well defined . It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthiazolo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiazole derivatives with quinoline derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Propylthiazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized thiazoloquinoline derivatives .
科学的研究の応用
2-Propylthiazolo[4,5-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
類似化合物との比較
2-Propylthiazolo[4,5-c]quinoline can be compared with other similar compounds, such as:
Thiazolo[4,5-c]quinoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
2-Butylthiazolo[4,5-c]quinoline: Similar structure but with a butyl group instead of a propyl group, which can influence its properties and applications.
Oxazolo[4,5-c]quinoline: Contains an oxazole ring instead of a thiazole ring, leading to different chemical and biological characteristics.
特性
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)16-12/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHSKFVTVLDYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B3081738.png)
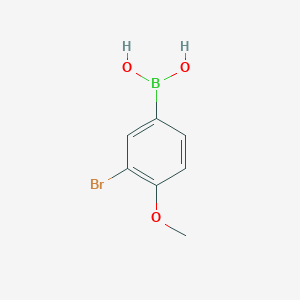
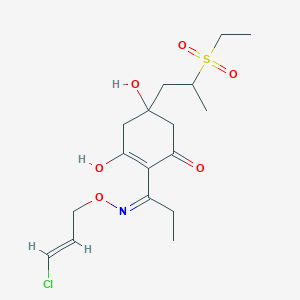
![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)
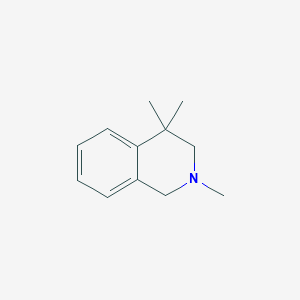

![5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B3081786.png)
amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)
![3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3081790.png)
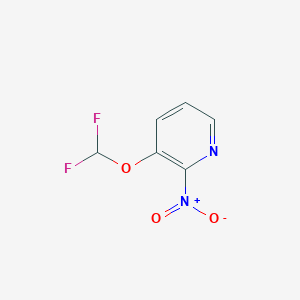
![5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3081798.png)
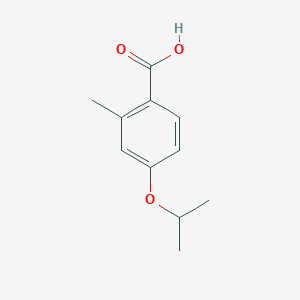
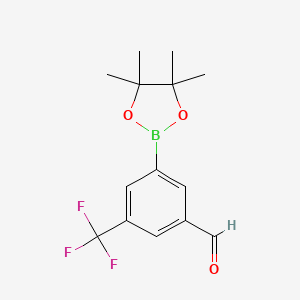
![2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)
